A Comprehensive Technical Guide to Periodic Acid: Formula, Structure, and Applications
A Comprehensive Technical Guide to Periodic Acid: Formula, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodic acid is a higher oxoacid of iodine where iodine exists in its highest oxidation state of +7.[1][2] It is a potent oxidizing agent with significant applications in organic chemistry, biochemistry, and histology. This technical guide provides an in-depth overview of the chemical formula, structure, properties, and key applications of periodic acid, with a focus on its two primary forms: orthoperiodic acid and metaperiodic acid.[1]
Chemical Formula and Forms
Periodic acid primarily exists in two forms, which are in equilibrium in aqueous solution.[3]
-
Orthoperiodic Acid: Has the chemical formula H₅IO₆ .[1] It is the hydrated form and is the predominant species in aqueous solutions.[4]
-
Metaperiodic Acid: Has the chemical formula HIO₄ .[1] It can be obtained by the dehydration of orthoperiodic acid.[3]
The naming convention "per-iodic" acid is derived from "iodine" and indicates a higher oxidation state than iodic acid, not to be confused with "periodic" as in the periodic table.[5]
Molecular Structure
The structures of orthoperiodic and metaperiodic acid have been elucidated through various analytical techniques, including X-ray and neutron diffraction.
2.1. Orthoperiodic Acid (H₅IO₆)
Orthoperiodic acid forms monoclinic crystals.[3] The central iodine atom is octahedrally coordinated to six hydroxyl groups (-OH), forming a slightly deformed IO₆ octahedron.[1][3] These octahedra are interlinked through hydrogen bonding.[3] Five of the I-O bond distances are in the range of 1.87–1.91 Å, with one shorter I-O bond of 1.78 Å.[1]
// Central Iodine I [label="I", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
// Oxygen atoms O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0.5!"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0.5!"]; O3 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.8,-1.2!"]; O4 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.8,-1.2!"]; O5 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,1.5!"]; O6 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-0.5!"];
// Hydrogen atoms H1 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.2,0.8!"]; H2 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.2,0.8!"]; H3 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.2,-1.8!"]; H4 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="1.2,-1.8!"]; H5 [label="H", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,2.2!"];
// Bonds I -- O1; I -- O2; I -- O3; I -- O4; I -- O5; I -- O6; O1 -- H1; O2 -- H2; O3 -- H3; O4 -- H4; O5 -- H5; } }
Caption: Structure of Orthoperiodic Acid (H₅IO₆).
2.2. Metaperiodic Acid (HIO₄)
The structure of metaperiodic acid also consists of IO₆ octahedra. However, in this form, the octahedra are connected via cis-edge-sharing with bridging oxygen atoms to form one-dimensional infinite chains.[3]
Caption: Polymeric chain structure of Metaperiodic Acid (HIO₄).
Physicochemical Properties
A summary of the key physicochemical properties of orthoperiodic and metaperiodic acid is presented in the table below.
| Property | Orthoperiodic Acid (H₅IO₆) | Metaperiodic Acid (HIO₄) |
| Molar Mass | 227.94 g/mol [6] | 191.91 g/mol [6] |
| Appearance | White, colorless crystalline solid[2] | White solid[6] |
| Melting Point | 122 °C[6] | Decomposes at 150 °C to I₂O₅[2] |
| Solubility | Soluble in water and alcohol[2] | Soluble in water and ethanol[6] |
| pKa₁ | 3.29[3] | Not determined[3] |
| pKa₂ | 8.31[3] | Not determined[3] |
| pKa₃ | 11.60[3] | Not determined[3] |
Spectroscopic Data
Spectroscopic techniques are crucial for the characterization of periodic acid.
-
Infrared (IR) and Raman Spectroscopy: The octahedral geometry of orthoperiodic acid has been confirmed by IR and Raman spectroscopy.[4]
-
¹²⁷I Nuclear Magnetic Resonance (NMR): Solid-state ¹²⁷I NMR has been used to study periodates, providing information on the local environment of the iodine nucleus.
Experimental Protocols
5.1. Synthesis of Periodic Acid
5.1.1. Laboratory Synthesis of Orthoperiodic Acid
A standard laboratory preparation involves the reaction of barium orthoperiodate with nitric acid.[1]
-
Principle: Barium nitrate (B79036) is less soluble than periodic acid and will precipitate from the solution.
-
Reaction: Ba₃(H₂IO₆)₂ + 6 HNO₃ → 3 Ba(NO₃)₂ (s) + 2 H₅IO₆ (aq)[1]
-
Procedure:
-
A slurry of tribarium dihydrogen orthoperiodate is treated with a stoichiometric amount of concentrated nitric acid.
-
The mixture is stirred, and the precipitated barium nitrate is removed by filtration.
-
The resulting solution of orthoperiodic acid is carefully concentrated under reduced pressure to yield crystalline H₅IO₆.
-
5.1.2. Preparation of Metaperiodic Acid
Metaperiodic acid can be prepared by the dehydration of orthoperiodic acid.[2][3]
-
Principle: Heating orthoperiodic acid under reduced pressure removes two molecules of water.
-
Reaction: H₅IO₆ (s) → HIO₄ (s) + 2 H₂O (g)[3]
-
Procedure:
5.2. Malaprade Oxidation of Carbohydrates
The Malaprade reaction is the oxidative cleavage of vicinal diols by periodic acid to form aldehydes or ketones.[7] This reaction is a cornerstone in carbohydrate chemistry for structural elucidation.[8]
Caption: Workflow of the Malaprade Oxidation.
Experimental Protocol for the Oxidation of D-Glucose:
-
Principle: D-glucose is quantitatively oxidized by periodic acid to yield five molecules of formic acid and one molecule of formaldehyde.
-
Reaction: C₆H₁₂O₆ + 5 HIO₄ → 5 HCOOH + HCHO + 5 HIO₃
-
Procedure:
-
Prepare a standard solution of D-glucose (e.g., 0.0125 M).
-
Prepare a solution of sodium metaperiodate (e.g., 0.0875 M).
-
Mix the glucose and periodate (B1199274) solutions in a flask and maintain at a constant temperature (e.g., 20°C).
-
At various time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of sodium bicarbonate and potassium iodide, followed by a standard solution of sodium arsenite.
-
Back-titrate the excess arsenite with a standard iodine solution to determine the amount of periodate consumed.
-
Determine the formic acid produced in separate aliquots by titration with a standard base.
-
5.3. Periodic Acid-Schiff (PAS) Staining
PAS staining is a histochemical technique used to detect polysaccharides such as glycogen (B147801), and mucosubstances in tissues.[6]
Caption: Principle of Periodic Acid-Schiff (PAS) Staining.
Experimental Protocol for PAS Staining:
-
Principle: Periodic acid oxidizes the vicinal diols in polysaccharides to aldehydes. These aldehydes then react with the colorless Schiff reagent to produce a magenta-colored product.
-
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Immerse slides in a 0.5% aqueous solution of periodic acid for 5-10 minutes.
-
Rinse thoroughly in distilled water.
-
Immerse slides in Schiff reagent for 10-15 minutes.
-
Wash in running tap water for 5-10 minutes to allow the magenta color to develop fully.
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate, clear, and mount.
-
Applications in Research and Development
-
Carbohydrate Chemistry: The Malaprade reaction is fundamental for determining the structure of oligo- and polysaccharides by analyzing the cleavage products.[8]
-
Glycobiology: Periodic acid is used to selectively label the 3'-termini of RNA, which has a ribose with vicinal diols, for various molecular biology applications.[1]
-
Histopathology: PAS staining is a routine diagnostic tool for identifying glycogen storage diseases, fungal infections, and certain types of cancer.[6]
-
Drug Development: The selective oxidation properties of periodic acid are utilized in the synthesis of pharmaceutical intermediates.
Safety and Handling
Periodic acid is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry place away from combustible materials.
This technical guide provides a comprehensive overview of periodic acid, its properties, and its applications. For more detailed information, researchers are encouraged to consult the cited literature.
References
- 1. Periodic acid - Wikipedia [en.wikipedia.org]
- 2. Periodic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Malaprade reaction - Wikipedia [en.wikipedia.org]
- 7. Structural Biochemistry/Carbohydrates/Carbohydrate Structure Elucidation through Periodic Acid Cleavage - Wikibooks, open books for an open world [en.wikibooks.org]
- 8. The mechanism of the oxidation of glucose by periodate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
